molecular formula C16H15ClN2O2 B15187936 (E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide CAS No. 133661-81-1

(E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide

Cat. No.: B15187936
CAS No.: 133661-81-1
M. Wt: 302.75 g/mol
InChI Key: PEWQEXBKAQCQFH-WOJGMQOQSA-N
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Description

(E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-NH-NH2) attached to a methoxybenzeneacetic acid moiety and a (2-chlorophenyl)methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide typically involves the condensation reaction between 4-methoxybenzeneacetic acid hydrazide and 2-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzeneacetic acid derivatives.

Scientific Research Applications

(E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxy and chloro substituents can also affect the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzeneacetic acid hydrazide: Lacks the (2-chlorophenyl)methylene group, resulting in different chemical and biological properties.

    (2-Chlorophenyl)methylene hydrazide: Lacks the 4-methoxybenzeneacetic acid moiety, leading to variations in reactivity and applications.

    Benzeneacetic acid hydrazides:

Uniqueness

(E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and chloro substituents, along with the hydrazone linkage, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

133661-81-1

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H15ClN2O2/c1-21-14-8-6-12(7-9-14)10-16(20)19-18-11-13-4-2-3-5-15(13)17/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+

InChI Key

PEWQEXBKAQCQFH-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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